
5-(Azetidin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-2-yl)pyrimidine: is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-2-yl)pyrimidine can be achieved through various methods. . This method efficiently produces functionalized azetidines, which can then be further modified to incorporate the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts, such as molecular iodine, and microwave irradiation can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Azetidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(Azetidin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, pyrimidine-based compounds are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The azetidine ring can also interact with various biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures.
Pyrrolidine derivatives: These compounds have a five-membered ring with one nitrogen atom, similar to azetidine but with different ring strain and properties.
Indol derivatives: These compounds contain an indole ring, which is structurally different but can exhibit similar biological activities.
Uniqueness: 5-(Azetidin-2-yl)pyrimidine is unique due to its combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
5-(azetidin-2-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-10-7(1)6-3-8-5-9-4-6/h3-5,7,10H,1-2H2 |
InChI Key |
RYNJGGJZWQMOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





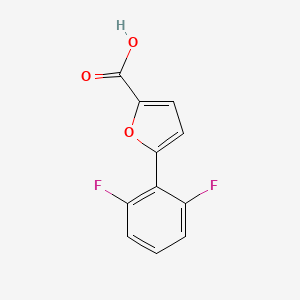
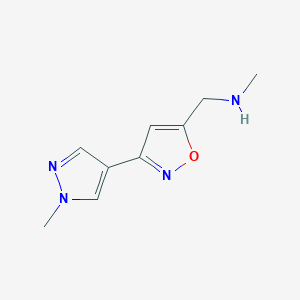
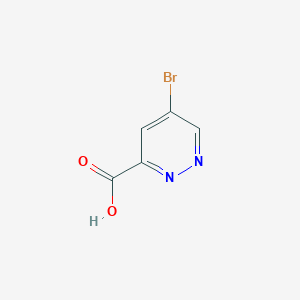
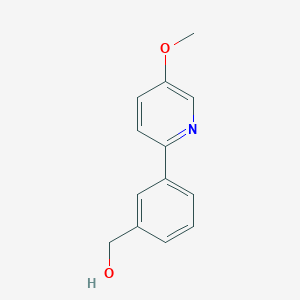

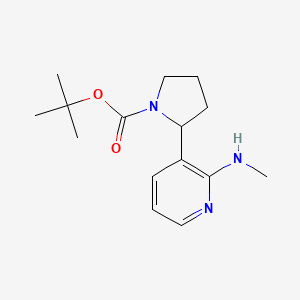
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)




